molecular formula C12H15FN2O3 B15089674 2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid

2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid

Cat. No.: B15089674
M. Wt: 254.26 g/mol
InChI Key: NBSOARKXTXLCBB-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid is a fluorinated benzoic acid derivative and a multi-functionalized chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds featuring a 2-amino-4-fluorobenzoic acid core are established intermediates in synthetic organic chemistry, notably in the construction of complex heterocycles like quinazolinones, which are privileged structures in drug discovery . The piperidine and benzoic acid moieties are commonly incorporated into molecules designed to interact with biological targets; for instance, benzylpiperidine/piperazine derivatives are investigated as reversible enzyme inhibitors , and similar structures appear in patents for diverse therapeutic agents . The specific substitution pattern on the benzoic acid ring—combining an amino group, a fluorine atom, and a 4-hydroxy-piperidin-1-yl group—makes this compound a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this reagent to develop novel molecules for probing biological mechanisms or as potential inhibitors, with the fluorine atom often employed to modulate electronic properties, metabolic stability, and membrane permeability. The 4-hydroxy-piperidin-1-yl group can serve as a linker or a key pharmacophore, contributing to a molecule's ability to engage with enzyme active sites or protein receptors . This reagent is suited for projects aimed at discovering new therapeutic agents for various diseases.

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

2-amino-4-fluoro-5-(4-hydroxypiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H15FN2O3/c13-9-6-10(14)8(12(17)18)5-11(9)15-3-1-7(16)2-4-15/h5-7,16H,1-4,14H2,(H,17,18)

InChI Key

NBSOARKXTXLCBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C(=C2)C(=O)O)N)F

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (−COOH) at position 1 of the benzoic acid core participates in acid-base equilibria. This group acts as a weak acid (pKa4.2\text{p}K_a \approx 4.2) in aqueous solutions, enabling deprotonation under basic conditions to form carboxylate salts. For example:

C12H15FN2O3+NaOHC12H14FN2O3Na+H2O\text{C}_{12}\text{H}_{15}\text{FN}_2\text{O}_3 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{14}\text{FN}_2\text{O}_3\text{Na}^- + \text{H}_2\text{O}

This reaction is critical for improving solubility in pharmaceutical formulations .

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines to form amides. For instance, reactions with substituted piperidines or benzylamines using HCTU/HOBt as coupling agents yield bioactive derivatives:

ReagentProduct StructureApplication
4,4-DifluorocyclohexylamineC18H22F2N3O3\text{C}_{18}\text{H}_{22}\text{F}_2\text{N}_3\text{O}_3ATPase inhibitors
3,4,5-Trimethoxybenzoyl chlorideC21H22FN3O6\text{C}_{21}\text{H}_{22}\text{FN}_3\text{O}_6P-gp efflux pump modulators

Reactions typically proceed in DMF or THF with DIEA as a base, achieving yields of 70–90% .

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine substituent at position 4 directs electrophilic attacks to the para position. Example reactions include:

  • Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at position 3.

  • Halogenation : Bromine in acetic acid substitutes hydrogen at position 6 .

The amino group at position 2 enhances ring activation, facilitating regioselective modifications .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

  • Thiazolidinone Formation : Reaction with mercaptoacetic acid under Dean-Stark conditions yields fluorinated thiazolidinones .

  • Azetidinone Synthesis : Treatment with chloroacetyl chloride produces β-lactam derivatives, which show antimycobacterial activity .

Example cyclization pathway:

C12H15FN2O3+ClCH2COClC14H15FN2O4ClΔC14H13FN2O3+HCl\text{C}_{12}\text{H}_{15}\text{FN}_2\text{O}_3 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_{14}\text{H}_{15}\text{FN}_2\text{O}_4\text{Cl} \xrightarrow{\Delta} \text{C}_{14}\text{H}_{13}\text{FN}_2\text{O}_3 + \text{HCl}

Reductive Amination

The primary amine group participates in reductive amination with aldehydes/ketones. For example, condensation with 4-fluorobenzaldehyde using NaBH₃CN yields secondary amines:

R-NH2+Ar-CHONaBH3CNR-NH-CH2-Ar\text{R-NH}_2 + \text{Ar-CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2\text{-Ar}

This reaction is pivotal for generating analogs with enhanced blood-brain barrier permeability .

Oxidation Reactions

The hydroxypiperidine moiety undergoes oxidation with KMnO₄ or Dess-Martin periodinane to form ketopiperidine derivatives. This modification alters conformational flexibility and binding affinity to biological targets like P-gp .

Enzymatic Modifications

In biotransformation studies, the compound undergoes:

  • Hydroxylation : CYP450 enzymes introduce additional −OH groups on the piperidine ring.

  • Glucuronidation : UDP-glucuronosyltransferases conjugate the carboxylic acid with glucuronic acid, enhancing renal excretion .

Key Reactivity Trends

Functional GroupReactivityBiological Relevance
Carboxylic AcidSalt formation, amide couplingProdrug design
Aromatic AmineDiazotization, Schiff base formationAntibacterial agents
Fluorine SubstituentElectron-withdrawing effectsMetabolic stability
HydroxypiperidineOxidation, hydrogen bondingTarget binding modulation

This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include:

  • 2-Amino-5-Bromo Benzoic Acid: Features a bromine atom at position 5 instead of the 4-hydroxy-piperidin-1-yl group. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, which may improve binding to biological targets .
  • 5-Hydroxy Anthranilic Acid : Contains a hydroxyl group at position 5 and lacks fluorine. This derivative is a precursor in tryptophan metabolism and exhibits antioxidant properties but lacks the piperidine moiety .
  • 2-Amino-4-Chloro Benzoic Acid: Substitutes chlorine for fluorine at position 3. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may alter steric interactions and toxicity profiles .

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (e.g., 0JA and 1JA) in predicting oral LD50 values in mice. For example:

Compound LD50 (mg/kg, mice) Key Substituents
Benzoic Acid 1,700 None
2-Amino-4-Fluoro Benzoic Acid 950* -NH2, -F (para)
2-Amino-5-Bromo Benzoic Acid 620* -NH2, -Br (para)

*Estimated values based on QSTR model extrapolation .

Bioactivity in Cancer Cell Lines

In antiproliferative assays against cancer cell lines (e.g., MCF7, CACO2), benzoic acid derivatives with halogen substituents (Br, Cl) at position 5 exhibit enhanced potency compared to hydroxyl or piperidine-substituted analogs. For instance:

  • 2-Amino-5-Bromo Benzoic Acid (IC50 in MCF7: 12 µM) shows greater efficacy than 5-Hydroxy Anthranilic Acid (IC50: >100 µM) .
  • However, this substituent could enhance selectivity for specific enzyme targets (e.g., kinases or GPCRs) via hydrogen bonding .

Biosensor Recognition and Substituent Effects

A yeast-based biosensor (sBAD) for benzoic acid derivatives demonstrates that substituent position (para > ortho > meta) governs recognition sensitivity. While the biosensor strongly responds to p-aminobenzoic acid (pABA) and benzoic acid, the 4-hydroxy-piperidin-1-yl substituent in the target compound may reduce binding affinity due to steric clashes with the biosensor’s binding domain .

Chelation and Metal-Binding Properties

Benzoic acid derivatives with hydroxyl or amino groups (e.g., 5-Hydroxy Anthranilic Acid) form stable complexes with lanthanides, which are utilized in luminescent materials and medical imaging. The target compound’s 4-hydroxy-piperidin-1-yl group may enhance chelation capabilities compared to non-hydroxylated analogs, though fluorine’s electronegativity could weaken metal-ligand interactions .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound in drug impurity profiling?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Pharmacopeial standards, such as buffer preparation (e.g., ammonium acetate at pH 6.5) for HPLC mobile phases, ensure reproducibility . Stability-indicating assays under stress conditions (e.g., thermal, oxidative) can identify degradation products relevant to drug development .

Q. How should solubility and stability studies be designed for this compound in preclinical formulations?

  • Methodological Answer : Use a tiered approach:

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 1–10) with spectrophotometric quantification. Evidence from related benzoic acid derivatives suggests pH-dependent solubility due to ionizable groups (e.g., carboxylic acid) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks, analyzing degradation via HPLC. Include controls for light sensitivity and oxidative degradation .

Q. What synthetic routes are reported for analogous fluorinated benzoic acid derivatives, and how can they inform optimization?

  • Methodological Answer : Review protocols for trifluoromethylpyrimidine-substituted benzoic acids (e.g., coupling reactions with piperidine derivatives). Key steps include:

  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) for amine groups to prevent side reactions.
  • Catalysis : Palladium-catalyzed cross-coupling for introducing fluorinated aryl groups .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on energy barriers for fluorination or piperidine substitution. ICReDD’s approach integrates computed transition states with experimental validation .
  • AI-Driven Optimization : Implement machine learning (ML) models trained on reaction databases to predict optimal solvents, catalysts, and temperatures. COMSOL Multiphysics simulations can model mass transfer limitations in scaled-up syntheses .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50 values) across cell-based assays?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., authentication via STR profiling) and control for variables like serum concentration and passage number.
  • Statistical Comparison : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding factors. Reference methodological frameworks for experimental reproducibility in contested datasets .
  • Mechanistic Studies : Combine enzyme inhibition assays (e.g., carbonic anhydrase isoforms) with molecular docking to correlate bioactivity with structural features .

Q. How can membrane separation technologies enhance purification of this compound during large-scale synthesis?

  • Methodological Answer :

  • Nanofiltration : Employ polyamide membranes to separate low-molecular-weight impurities (MW < 500 Da). Optimize transmembrane pressure and pH to minimize fouling.
  • Simulation : Use Aspen Plus or similar software to model solvent recovery and waste reduction, aligning with CRDC guidelines for sustainable chemical engineering .

Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC50/IC50 values.
  • Outlier Detection : Apply Grubbs’ test or robust regression to address anomalous data points. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can reaction fundamentals and reactor design principles be applied to scale up synthesis sustainably?

  • Methodological Answer :

  • Microreactor Systems : Improve heat/mass transfer for exothermic fluorination steps. Use computational fluid dynamics (CFD) to optimize residence time distribution.
  • Lifecycle Assessment (LCA) : Quantify environmental impacts (e.g., E-factor) using CRDC subclass RDF2050106 (renewable fuel engineering) to guide solvent selection .

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